molecular formula C7H6BrFO2 B12846939 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol

Cat. No.: B12846939
M. Wt: 221.02 g/mol
InChI Key: UCFHSYLPMDQCRU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, featuring bromine, fluorine, and hydroxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol typically involves the bromination and fluorination of a phenol derivative, followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzene ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol is unique due to the presence of all three substituents (bromine, fluorine, and hydroxymethyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

4-bromo-2-fluoro-6-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2

InChI Key

UCFHSYLPMDQCRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)F)Br

Origin of Product

United States

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